di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20425629
InChI: InChI=1S/C17H27N3O4S/c1-16(2,3)23-14(21)18-10-7-8-11-12(9-10)25-13(19-11)20-15(22)24-17(4,5)6/h10H,7-9H2,1-6H3,(H,18,21)(H,19,20,22)
SMILES:
Molecular Formula: C17H27N3O4S
Molecular Weight: 369.5 g/mol

di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate

CAS No.:

Cat. No.: VC20425629

Molecular Formula: C17H27N3O4S

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate -

Specification

Molecular Formula C17H27N3O4S
Molecular Weight 369.5 g/mol
IUPAC Name tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate
Standard InChI InChI=1S/C17H27N3O4S/c1-16(2,3)23-14(21)18-10-7-8-11-12(9-10)25-13(19-11)20-15(22)24-17(4,5)6/h10H,7-9H2,1-6H3,(H,18,21)(H,19,20,22)
Standard InChI Key XRKXSRXUNQRFSE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)NC(=O)OC(C)(C)C

Introduction

Di-tert-butyl (4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate is a synthetic organic compound belonging to the class of heterocyclic molecules. This compound features a tetrahydrobenzo[d]thiazole core functionalized with two carbamate groups at the 2 and 6 positions. The tert-butyl groups attached to the carbamates enhance its steric bulk and stability, making it a candidate for various chemical and biological applications.

Synthesis

The synthesis of di-tert-butyl (4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate typically involves:

  • Preparation of the Tetrahydrobenzo[d]thiazole Core:

    • Reacting precursors such as dimedone and cyanothioacetamide under suitable conditions to form the thiazole ring system .

  • Functionalization with Carbamates:

    • Introducing tert-butyl carbamate groups at specific positions using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

This multi-step process ensures high specificity and yields a structurally stable compound.

Applications in Research

The compound is primarily used in medicinal chemistry research for:

  • Drug Development:

    • As a scaffold for designing kinase inhibitors or antimicrobial agents.

  • Molecular Docking Studies:

    • Exploring its binding affinity with various biological targets using computational tools .

Challenges

  • Lack of comprehensive pharmacokinetic data.

  • Limited studies on toxicity and metabolic stability.

Future Research

  • Conducting in vivo studies to evaluate its therapeutic potential.

  • Optimizing derivatives for enhanced selectivity and reduced toxicity.

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